ACT-389949

Beschreibung

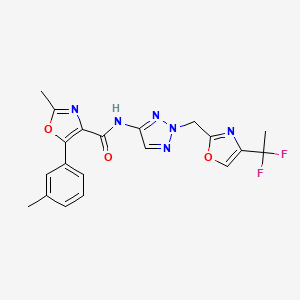

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[2-[[4-(1,1-difluoroethyl)-1,3-oxazol-2-yl]methyl]triazol-4-yl]-2-methyl-5-(3-methylphenyl)-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F2N6O3/c1-11-5-4-6-13(7-11)18-17(24-12(2)31-18)19(29)26-15-8-23-28(27-15)9-16-25-14(10-30-16)20(3,21)22/h4-8,10H,9H2,1-3H3,(H,26,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBTWPEDVIMHJEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=C(N=C(O2)C)C(=O)NC3=NN(N=C3)CC4=NC(=CO4)C(C)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F2N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258417-54-7 | |

| Record name | ACT-389949 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1258417547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ACT-389949 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JH0PQ88XA2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dual-Edged Sword of FPR2/ALX Agonism: A Technical Guide to ACT-389949

For Researchers, Scientists, and Drug Development Professionals

Abstract

ACT-389949 is a first-in-class, potent, and selective small molecule agonist of the Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A4 Receptor (ALX). This technical guide provides an in-depth analysis of the mechanism of action of this compound, consolidating preclinical and clinical findings. It details the compound's engagement with FPR2/ALX, subsequent signaling cascades, and the key cellular responses it elicits. Furthermore, this document explores the paradoxical outcomes of its potent agonism, namely a robust initial pro-inflammatory response and a subsequent desensitization of the receptor, which ultimately limited its clinical development. Quantitative pharmacological data are presented for comparative analysis, and detailed experimental methodologies are provided to support the reproducibility of key findings.

Introduction

The Formyl Peptide Receptor 2 (FPR2/ALX) is a G protein-coupled receptor (GPCR) that plays a critical role in the regulation of the inflammatory response. Its activation by various endogenous ligands, such as Lipoxin A4, can initiate pro-resolving pathways, making it an attractive therapeutic target for inflammatory diseases. This compound was developed as a potent and selective agonist for this receptor, with the therapeutic goal of harnessing these pro-resolving effects. This guide delves into the molecular and cellular pharmacology of this compound, providing a comprehensive overview of its mechanism of action.

Pharmacological Profile of this compound

Potency and Selectivity

This compound is a highly potent agonist of FPR2/ALX. Its potency has been quantified across various cellular assays, demonstrating its ability to activate the receptor at low nanomolar concentrations.

| Assay Description | Parameter | Value | Cell Type | Reference |

| FPR2/ALX Internalization | EC50 | 3 nM | Monocytes | |

| β-arrestin 2 Recruitment | EC50 | 20 nM | FPR2-expressing cells | |

| NADPH-oxidase Activation (respiratory burst) | EC50 | 10 nM | Neutrophils |

Table 1: In Vitro Potency of this compound

This compound exhibits high selectivity for FPR2 over other formyl peptide receptors, such as FPR1. This selectivity is crucial for targeting the specific pro-resolving pathways mediated by FPR2/ALX.

Mechanism of Action: Signaling Pathways

Upon binding to FPR2/ALX, this compound initiates a cascade of intracellular signaling events. These events are multifaceted, involving both G protein-dependent and -independent pathways, which ultimately dictate the cellular response.

G Protein-Coupled Signaling

Activation of FPR2/ALX by this compound leads to the engagement of heterotrimeric G proteins. This interaction results in a transient increase in intracellular calcium concentration ([Ca2+]i). This calcium mobilization is primarily from intracellular stores and is independent of Gαq.

β-arrestin Recruitment and Receptor Desensitization

A critical aspect of this compound's mechanism of action is its robust recruitment of β-arrestin 2 to the activated FPR2/ALX receptor. This interaction is a key step in the process of receptor desensitization and internalization. The potent and sustained recruitment of β-arrestin by this compound leads to a long-lasting internalization of FPR2/ALX into leukocytes. This prolonged internalization is thought to contribute to a desensitization of the system, rendering the cells less responsive to subsequent stimulation. This desensitization may explain the observed lack of effect on neutrophil recruitment in clinical challenge models.

ACT-389949: A Technical Guide to a Potent and Selective FPR2/ALX Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACT-389949 is a first-in-class, small-molecule agonist with high potency and selectivity for the Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A4 Receptor (ALX).[1][2][3] This receptor is a G-protein coupled receptor (GPCR) recognized as a key regulator in the resolution of inflammation.[4] Expressed predominantly on immune cells such as neutrophils and monocytes, FPR2/ALX can be activated by a variety of ligands, leading to either pro-inflammatory or anti-inflammatory responses depending on the agonist and cellular context.[4][5] this compound has been investigated for its therapeutic potential in inflammatory disorders, with its primary mechanism of action being the induction of pro-resolving pathways.[2] This technical guide provides a comprehensive overview of the available preclinical and clinical data on this compound, detailed experimental protocols for its characterization, and visualizations of the associated signaling pathways.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

| Assay | Cell Type | Parameter | Value (nM) | Reference |

| Receptor Internalization | Monocytes | EC50 | 3 | [2] |

| NADPH-Oxidase Activation | Neutrophils | EC50 | 10 | [3] |

| β-Arrestin 2 Recruitment | FPR2-expressing cells | EC50 | 20 | [3] |

Table 2: Pharmacokinetic Properties of this compound in Healthy Subjects (Phase I Clinical Trial)

| Parameter | Value | Reference |

| Time to Maximum Concentration (Tmax) | ~2 hours | [4] |

| Mean Terminal Half-life (t1/2) | 29.3 hours (95% CI: 25.5-33.7) | [4] |

| Drug Accumulation (after multiple doses) | 111% increase in exposure (95% CI: 89-136) | [4] |

Signaling Pathways and Experimental Workflows

Activation of FPR2/ALX by this compound initiates a cascade of intracellular signaling events. The primary pathways involve G-protein coupling, leading to calcium mobilization and downstream effector activation, as well as β-arrestin recruitment, which is crucial for receptor desensitization and internalization.

FPR2/ALX Signaling Pathway

The binding of this compound to FPR2/ALX triggers the dissociation of the heterotrimeric G-protein into its Gα and Gβγ subunits. This can lead to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, a key event in many cellular responses.[3] Concurrently, G-protein activation can modulate the activity of adenylyl cyclase. Furthermore, agonist binding promotes the recruitment of β-arrestin, which not only desensitizes the receptor to further stimulation but also initiates its internalization and can trigger separate, G-protein-independent signaling cascades.[1][6]

References

- 1. Functional and signaling characterization of the neutrophil FPR2 selective agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. immune-system-research.com [immune-system-research.com]

- 4. Biomarker-guided clinical development of the first-in-class anti-inflammatory FPR2/ALX agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | FPR2 agonist | Probechem Biochemicals [probechem.com]

- 6. biorxiv.org [biorxiv.org]

A Comprehensive Technical Guide on the Discovery, Synthesis, and Pharmacological Profile of ACT-389949

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

ACT-389949 is a first-in-class, potent, and selective small-molecule agonist for the Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A4 receptor (ALX). Developed for its potential anti-inflammatory properties, this compound has been a subject of significant research, culminating in Phase I clinical trials. This document provides an in-depth technical overview of its discovery, pharmacological characterization, and the experimental methodologies used in its evaluation. While it was found to be safe and well-tolerated in humans, its clinical development was halted due to a lack of efficacy in a key inflammation challenge model. Nevertheless, this compound remains a valuable tool for dissecting FPR2-mediated signaling and cellular functions.

Discovery and Rationale

The Formyl Peptide Receptor 2 (FPR2/ALX) is a G-protein coupled receptor (GPCR) that plays a complex, dual role in inflammation. It can be activated by both pro-inflammatory signals and pro-resolving mediators, making it a key target for modulating inflammatory responses. The development of a selective FPR2/ALX agonist was predicated on the hypothesis that activating pro-resolving pathways could offer a novel therapeutic approach for inflammatory diseases.

The discovery of this compound stemmed from medicinal chemistry programs aimed at identifying potent and selective small-molecule agonists for FPR2. The process involved leveraging structure-activity relationships (SAR) of known FPR2 agonists to develop a pharmacophore hypothesis. This model, combined with homology modeling, guided the design and virtual screening of novel chemical structures, ultimately leading to the identification and optimization of the aminotriazole scaffold that forms the core of this compound.

Synthesis and Physicochemical Properties

While the specific, proprietary synthesis route for this compound is not publicly detailed, its structure has been disclosed, and it has been synthesized for research purposes.

-

Chemical Name: (S)-2-(4-(4-amino-5-(2,6-dimethylphenyl)-4H-1,2,4-triazol-3-yl)-1H-pyrazol-1-yl)-1-(oxazol-4-yl)ethan-1-ol

-

Molecular Formula: C₁₈H₂₀N₆O₂

-

Molecular Weight: 368.4 g/mol [1]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 428.14 |

| Hydrogen Bond Acceptors | 7 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 7 |

| Topographic Polar Surface Area | 111.87 Ų |

| Note: Discrepancy in molecular weight exists in sources. The value of 428.14 is cited from a pre-print article.[1] |

Pharmacological Characterization

This compound is a selective agonist of FPR2/ALX, triggering a range of cellular responses primarily in neutrophils. Its activity has been extensively characterized through in vitro and in vivo studies.

In Vitro Potency and Activity

This compound demonstrates potent agonism at FPR2, comparable to the well-characterized peptide agonist WKYMVM.[1][2] Its activity is summarized below.

Table 2: In Vitro Efficacy (EC₅₀) of this compound

| Assay / Endpoint | Cell Type | EC₅₀ Value |

| FPR2/ALX Internalization | Monocytes | 3 nM |

| NADPH-Oxidase Activation (Superoxide Release) | Neutrophils | 10 nM |

| β-Arrestin 2 Recruitment | FPR2-expressing cells | 20 nM |

Notably, this compound induces a respiratory burst with an EC₅₀ of 10 nM, which is more potent than the prototype agonist WKYMVM (EC₅₀ = 40 nM) in the same assay.[3] Furthermore, it has the distinct advantage of being resistant to oxidation by myeloperoxidase (MPO)-derived oxidants, unlike WKYMVM.[1][2][4]

Signaling Pathway

Activation of FPR2 by this compound initiates a cascade of downstream signaling events in neutrophils.

-

G-Protein Coupling: The signaling is dependent on a Gαi-containing G-protein.[1]

-

Intracellular Calcium Mobilization: It triggers a rapid and transient increase in intracellular calcium ([Ca²⁺]i).[1][3] This calcium release is sourced from intracellular stores and is independent of extracellular calcium, as demonstrated by experiments using the calcium chelator EGTA.[1][3] The signaling is also independent of Gαq, as shown by the lack of inhibition by the Gαq inhibitor YM-254890.[1]

-

β-Arrestin Recruitment: this compound binding to FPR2 promotes the recruitment of β-arrestin, a key process in GPCR desensitization, internalization, and signaling.[1][2][3] It induces β-arrestin 2 recruitment with an EC₅₀ of 20 nM, reaching a maximum response at 100 nM.[3] This effect is specific to FPR2, as no recruitment is observed in FPR1-expressing cells.[3]

Caption: Signaling cascade initiated by this compound binding to FPR2/ALX in neutrophils.

Cellular Functions

In human neutrophils, this compound triggers a functional repertoire characteristic of FPR2 activation.[1][2]

-

Chemotaxis: It acts as a chemoattractant, inducing neutrophil migration in a typical bell-shaped dose-response curve.[1]

-

Degranulation: It promotes the mobilization of granules, leading to increased surface expression of CD11b and shedding of CD62L.[1]

-

NADPH-Oxidase Activation: It stimulates the neutrophil respiratory burst, leading to the production of superoxide (B77818) anions.[1][2][3]

Pharmacokinetics in Humans

Phase I clinical studies provided key pharmacokinetic data for this compound in healthy human subjects.[5][6]

Table 3: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value |

| Time to Maximum Concentration (Tₘₐₓ) | ~2 hours |

| Mean Terminal Half-life (t₁/₂) | 29.3 hours (95% CI: 25.5-33.7) |

| Accumulation (Multiple Dosing) | Exposure (AUC) increased by 111% |

The data indicate low to moderate drug accumulation with multiple doses, and steady-state conditions were reached by the fourth dose.[7]

Key Experimental Protocols

The characterization of this compound involved several key experimental procedures.

Isolation of Human Neutrophils

-

Source: Venous blood from healthy human donors.

-

Methodology: Neutrophils are isolated using a density-gradient centrifugation method. Typically, whole blood is layered over a polymer solution (e.g., Polymorphprep™) and centrifuged. This separates the blood components based on density. The neutrophil layer is carefully collected.

-

Purity Check: Contaminating red blood cells are removed by hypotonic lysis. The final cell suspension's purity and viability are assessed using microscopy and a viability stain like Trypan Blue.

Measurement of Intracellular Calcium ([Ca²⁺]i)

-

Principle: This assay uses a fluorescent calcium indicator (e.g., Fura-2 AM) that can enter the cell and becomes fluorescent upon binding to free calcium.

-

Methodology:

-

Isolated neutrophils are loaded with the Fura-2 AM dye.

-

Cells are washed and resuspended in a calcium-containing buffer.

-

The baseline fluorescence is measured using a fluorometer or plate reader.

-

This compound (or other agonists) is added, and the change in fluorescence intensity over time is recorded.

-

The change in fluorescence is proportional to the change in intracellular calcium concentration.

-

To confirm the source of calcium, the experiment can be repeated in a calcium-free buffer containing EGTA.[1][3]

-

NADPH-Oxidase Activity Assay

-

Principle: The production of superoxide anions (O₂⁻) by the NADPH-oxidase enzyme complex is measured using a chemiluminescence or absorbance-based method.

-

Methodology (Isoluminol-based):

-

Neutrophils are resuspended in a buffer containing isoluminol (a chemiluminescent probe) and horseradish peroxidase (HRP).

-

The baseline chemiluminescence is recorded.

-

This compound is added to stimulate the cells.

-

The NADPH-oxidase complex assembles and produces superoxide, which is detected by the isoluminol-HRP system, resulting in light emission.

-

The light output is measured over time using a luminometer, providing a real-time kinetic profile of the respiratory burst.[1][3]

-

β-Arrestin Recruitment Assay

-

Principle: This assay measures the translocation of β-arrestin from the cytoplasm to the activated GPCR at the cell membrane.

-

Methodology (e.g., PathHunter® Assay):

-

A cell line is engineered to express the FPR2 receptor fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, complementary enzyme fragment (Enzyme Acceptor).

-

In the resting state, the fragments are separate, and the enzyme is inactive.

-

Upon addition of this compound, FPR2 is activated, and β-arrestin is recruited to the receptor.

-

This brings the two enzyme fragments into close proximity, forming an active enzyme.

-

A substrate is added, and the active enzyme converts it into a chemiluminescent product.

-

The resulting light signal is measured and is directly proportional to the amount of β-arrestin recruitment.[3]

-

Caption: Workflow for the in vitro functional characterization of this compound in primary human neutrophils.

Clinical Development and Outcome

This compound was advanced into two Phase I, double-blind, randomized clinical studies to investigate its safety, tolerability, and pharmacokinetic/pharmacodynamic profile in healthy volunteers.[5]

-

Safety and Tolerability: The drug was found to be safe and well-tolerated across various doses.[5]

-

Target Engagement: Administration resulted in a dose-dependent and long-lasting internalization of the FPR2/ALX receptor on leukocytes, confirming target engagement in vivo.[5][8]

-

LPS Challenge Model: To assess its anti-inflammatory potential, a lipopolysaccharide (LPS) inhalation challenge was used to induce neutrophil migration into the lungs.[5]

-

Outcome: Despite successful target engagement, this compound showed no pharmacological effect on neutrophil count in the LPS challenge test at steady state.[5] The lack of efficacy was hypothesized to be due to a desensitization of the system following receptor internalization.[5] Consequently, the clinical development of this compound was discontinued.[9]

Caption: High-level overview of the discovery, development, and clinical outcome of this compound.

Conclusion

This compound is a potent and selective FPR2/ALX agonist that emerged from a rational drug design program. It has been thoroughly characterized, demonstrating classic FPR2-mediated signaling and functional responses in neutrophils. While its clinical journey was halted due to a lack of efficacy in a human inflammation model, the data generated from its development have provided significant insights into FPR2/ALX pharmacology. This compound remains an excellent and stable tool compound for researchers to further explore the intricate roles of the FPR2/ALX receptor in health and disease.[1][2][4]

References

- 1. biorxiv.org [biorxiv.org]

- 2. Functional and signaling characterization of the neutrophil FPR2 selective agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. immune-system-research.com [immune-system-research.com]

- 4. This compound | FPR2 agonist | Probechem Biochemicals [probechem.com]

- 5. Biomarker-guided clinical development of the first-in-class anti-inflammatory FPR2/ALX agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biomarker‐guided clinical development of the first‐in‐class anti‐inflammatory FPR2/ALX agonist ACT‐389949 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. researchgate.net [researchgate.net]

Pharmacological Profile of ACT-389949: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ACT-389949 is a first-in-class, potent, and selective small-molecule agonist of the Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A4 Receptor (ALX).[1][2] This receptor is a key player in the resolution of inflammation, and its activation is a promising therapeutic strategy for a variety of inflammatory disorders. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo effects, pharmacokinetic properties, and the associated signaling pathways. The information is compiled from preclinical studies and Phase I clinical trial data.

Introduction

The Formyl Peptide Receptor (FPR) family, belonging to the G-protein coupled receptors (GPCRs), plays a crucial role in the innate immune response by recognizing pathogen- and host-derived signals.[3] FPR2/ALX, in particular, is a unique receptor that can mediate both pro-inflammatory and anti-inflammatory responses depending on the activating ligand. Agonism of FPR2/ALX by endogenous ligands like Lipoxin A4 and Annexin A1 is associated with the resolution of inflammation, making it an attractive target for therapeutic intervention. This compound has been developed as a selective agonist for this receptor with the potential to treat inflammatory diseases.[2]

Mechanism of Action

This compound acts as a selective agonist at the FPR2/ALX receptor. Its binding to the receptor initiates a cascade of intracellular signaling events that modulate cellular functions, particularly in immune cells like neutrophils and monocytes.

Receptor Selectivity

Studies have demonstrated that this compound is selective for FPR2 over other formyl peptide receptors, such as FPR1. This selectivity is crucial for minimizing off-target effects and eliciting a targeted anti-inflammatory response.

Signaling Pathways

The activation of FPR2/ALX by this compound triggers a distinct signaling cascade. Notably, this signaling is characterized by:

-

Gαq-independent Calcium Mobilization: this compound induces a transient increase in intracellular calcium concentration ([Ca²⁺]i) in neutrophils.[4][5] This effect is independent of the Gαq protein, suggesting the involvement of other G-protein subunits.[5] The rise in [Ca²⁺]i is primarily due to the release from intracellular stores.[4]

-

β-Arrestin Recruitment: A key feature of this compound-mediated signaling is the recruitment of β-arrestin 2 to the activated FPR2/ALX receptor.[4] This interaction is important for receptor desensitization, internalization, and potentially for initiating downstream signaling pathways independent of G-proteins.[4]

-

Receptor Internalization: Following agonist binding, this compound induces a dose-dependent and long-lasting internalization of the FPR2/ALX receptor into leukocytes.[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency of this compound

| Parameter | Cell Type | Value | Reference |

| EC₅₀ (FPR2/ALX Internalization) | Monocytes | 3 nM | [2] |

| EC₅₀ (Respiratory Burst) | Neutrophils | 10 nM | [4] |

| EC₅₀ (β-Arrestin 2 Recruitment) | FPR2-expressing cells | 20 nM | [4] |

Table 2: Pharmacokinetic Properties of this compound in Humans (Phase I Study)

| Parameter | Value | Reference |

| Tₘₐₓ (Time to Maximum Concentration) | ~2 hours | [1] |

| t₁/₂ (Terminal Half-life) | 29.3 hours (95% CI: 25.5, 33.7) | [1] |

| Accumulation (Multiple Doses) | Exposure increased by 111% (95% CI: 89, 136) | [1] |

In Vitro and In Vivo Effects

In Vitro Effects

This compound has been shown to elicit a range of functional responses in neutrophils, consistent with FPR2/ALX activation:

-

Neutrophil Chemotaxis: this compound induces the directed migration of neutrophils.[5]

-

NADPH Oxidase Activation: It triggers the assembly and activation of the NADPH oxidase complex, leading to the production of reactive oxygen species (respiratory burst).[4][5]

-

Granule Mobilization: this compound stimulates the release of the contents of neutrophil granules.[5]

-

Resistance to Oxidation: Unlike some peptide-based FPR2 agonists, this compound is resistant to oxidation by myeloperoxidase (MPO)-H₂O₂-halide derived oxidants.[5]

In Vivo Effects (Phase I Clinical Trial)

Two Phase I, double-blind, randomized studies in healthy subjects revealed the following:

-

Safety and Tolerability: this compound was generally well-tolerated.[1]

-

Pharmacodynamics: Administration of this compound resulted in a dose-dependent and sustained internalization of FPR2/ALX on leukocytes.[1] A transient, dose-dependent upregulation of both pro- and anti-inflammatory cytokines was observed after the first dose.[1]

-

LPS Challenge Model: In a lipopolysaccharide (LPS) inhalation challenge model, this compound did not show a pharmacological effect on neutrophil count at steady state.[1] This lack of effect was hypothesized to be due to desensitization of the FPR2/ALX system following repeated dosing.[1]

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited.

Neutrophil Isolation

-

Objective: To obtain a pure population of neutrophils from human peripheral blood.

-

General Protocol:

-

Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA).

-

Neutrophils are isolated using density gradient centrifugation, often with a medium like Ficoll-Paque or Polymorphprep.

-

Red blood cells are removed by hypotonic lysis.

-

The purity and viability of the isolated neutrophils are assessed using flow cytometry and trypan blue exclusion, respectively.

-

Intracellular Calcium Mobilization Assay

-

Objective: To measure the change in intracellular calcium concentration in response to this compound.

-

General Protocol:

-

Isolated neutrophils are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.

-

The cells are washed and resuspended in a suitable buffer.

-

Baseline fluorescence is recorded using a fluorometer or a fluorescence microscope.

-

This compound is added to the cells, and the change in fluorescence intensity is monitored over time.

-

The fluorescence signal is converted to intracellular calcium concentration.

-

NADPH Oxidase Activity (Respiratory Burst) Assay

-

Objective: To quantify the production of reactive oxygen species by neutrophils upon stimulation with this compound.

-

General Protocol (Amplex Red Assay):

-

Isolated neutrophils are resuspended in a buffer containing Amplex Red reagent and horseradish peroxidase (HRP).

-

The cells are stimulated with various concentrations of this compound.

-

The H₂O₂ produced during the respiratory burst reacts with Amplex Red in the presence of HRP to generate the fluorescent product, resorufin.

-

The increase in fluorescence is measured over time using a fluorescence plate reader.

-

β-Arrestin Recruitment Assay

-

Objective: To determine if this compound induces the recruitment of β-arrestin to the FPR2/ALX receptor.

-

General Protocol (Enzyme Fragment Complementation):

-

A cell line engineered to co-express FPR2/ALX fused to a fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary enzyme fragment is used.

-

Upon stimulation with this compound, the recruitment of β-arrestin to the receptor brings the two enzyme fragments into close proximity, leading to the reconstitution of the active enzyme.

-

The enzyme activity is then measured by adding a substrate that produces a detectable signal (e.g., chemiluminescence).

-

Conclusion

This compound is a potent and selective FPR2/ALX agonist with a well-defined in vitro pharmacological profile. It effectively activates FPR2/ALX on neutrophils, leading to a range of cellular responses involved in the inflammatory process. While Phase I clinical trials have demonstrated its safety and tolerability, the lack of efficacy in an LPS challenge model at steady state suggests that receptor desensitization may be a limiting factor for its therapeutic use in certain inflammatory conditions. Further research is warranted to explore its potential in different disease models and to optimize dosing regimens to mitigate the effects of receptor desensitization.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Biomarker-guided clinical development of the first-in-class anti-inflammatory FPR2/ALX agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. Functional and signaling characterization of the neutrophil FPR2 selective agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of ACT-389949 in Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ACT-389949 is a first-in-class, potent, and selective small-molecule agonist of the Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A4 Receptor (ALX). This receptor plays a complex role in the inflammatory cascade, with its activation being implicated in both pro- and anti-inflammatory pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's role in inflammation, summarizing key quantitative data, detailing experimental protocols used in its evaluation, and visualizing its mechanism of action and experimental workflows. While showing promise in preclinical and early clinical studies, its development was halted due to a lack of efficacy in a human lipopolysaccharide (LPS) challenge model, a phenomenon attributed to receptor desensitization.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The FPR family of G protein-coupled receptors, particularly FPR2/ALX, has emerged as a key modulator of inflammatory responses. FPR2/ALX can be activated by a variety of ligands, leading to divergent downstream signaling and cellular responses. This compound was developed as a selective agonist for FPR2/ALX with the therapeutic goal of harnessing its pro-resolving and anti-inflammatory potential.

Mechanism of Action

This compound exerts its effects by binding to and activating FPR2/ALX on the surface of immune cells, primarily neutrophils and monocytes. This activation triggers a cascade of intracellular signaling events that modulate cellular functions integral to the inflammatory response.

Signaling Pathway

Activation of FPR2/ALX by this compound initiates a signaling cascade that is notably independent of Gαq, a common G protein subunit involved in phospholipase C activation. The key signaling events include:

-

FPR2/ALX Internalization: Upon binding, this compound induces a potent and long-lasting internalization of the FPR2/ALX receptor.

-

Intracellular Calcium Mobilization: this compound triggers a transient increase in intracellular calcium concentration ([Ca2+]i) through a Gαq-independent mechanism, suggesting the involvement of other G protein subunits.

-

β-Arrestin Recruitment: The compound promotes the recruitment of β-arrestin to the activated receptor, a process often associated with receptor desensitization and internalization, as well as initiation of distinct signaling pathways.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Potency of this compound

| Parameter | Cell Type | EC50 | Reference |

| FPR2/ALX Internalization | Monocytes | 3 nM | [1] |

| Respiratory Burst (NADPH Oxidase) | Neutrophils | 10 nM | |

| β-Arrestin Recruitment | FPR2-expressing cells | 20 nM |

Table 2: Pharmacokinetics of this compound in Phase I Studies[2]

| Parameter | Value (95% CI) |

| Time to Maximum Concentration (Tmax) | ~2 hours |

| Mean Terminal Half-life (t1/2) | 29.3 hours (25.5, 33.7) |

| Increase in Exposure (AUC) after Multiple Doses | 111% (89, 136) |

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound.

Neutrophil Function Assays

-

Principle: To assess the ability of this compound to induce directed migration of neutrophils.

-

Methodology (Boyden Chamber Assay):

-

Neutrophil Isolation: Isolate human neutrophils from the whole blood of healthy donors using a density gradient centrifugation method (e.g., Ficoll-Paque) followed by dextran sedimentation to remove red blood cells.

-

Chamber Setup: Use a Boyden chamber with a microporous membrane (typically 3-5 µm pores) separating the upper and lower wells.

-

Loading:

-

Add this compound at various concentrations to the lower chamber as the chemoattractant.

-

Place a suspension of isolated neutrophils in the upper chamber.

-

-

Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for a defined period (e.g., 60-90 minutes) to allow for cell migration.

-

Quantification: Quantify the number of neutrophils that have migrated to the lower chamber. This can be done by microscopy after staining the membrane or by lysing the migrated cells and measuring the activity of a neutrophil-specific enzyme like myeloperoxidase.[2]

-

-

Principle: To measure the release of granule contents by neutrophils upon stimulation with this compound. Shedding of L-selectin (CD62L) from the neutrophil surface is an early marker of activation and degranulation.

-

Methodology (Flow Cytometry):

-

Neutrophil Stimulation: Incubate isolated neutrophils with varying concentrations of this compound for a short period (e.g., 15-30 minutes) at 37°C.

-

Staining: Stain the cells with a fluorescently labeled antibody specific for CD62L.

-

Flow Cytometry Analysis: Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity (MFI) of CD62L on the surface of the neutrophils. A decrease in MFI indicates shedding of CD62L and thus, neutrophil activation.

-

-

Principle: To determine the effect of this compound on the production of reactive oxygen species (ROS) by the NADPH oxidase enzyme complex in neutrophils.

-

Methodology (Cytochrome c Reduction or Chemiluminescence):

-

Neutrophil Stimulation: Prime isolated neutrophils with a sublethal concentration of a priming agent like TNF-α, followed by stimulation with various concentrations of this compound.

-

Detection:

-

Cytochrome c Reduction: Measure the reduction of cytochrome c, which is dependent on superoxide anion production, spectrophotometrically.

-

Chemiluminescence: Use a chemiluminescent probe (e.g., luminol (B1675438) or lucigenin) that emits light upon reaction with ROS. Measure the light output using a luminometer.[3]

-

-

Data Analysis: Calculate the rate of superoxide production to determine the EC50 of this compound for NADPH oxidase activation.

-

Human Lipopolysaccharide (LPS) Inhalation Challenge

-

Principle: To evaluate the anti-inflammatory effects of this compound in a human model of acute airway inflammation induced by inhaled LPS.

-

Methodology:

-

Subject Recruitment: Enroll healthy, non-smoking volunteers.

-

Dosing: Administer single or multiple oral doses of this compound or placebo in a double-blind, randomized manner.[4]

-

LPS Challenge: At steady-state drug concentrations, subjects inhale a controlled dose of LPS to induce a localized inflammatory response in the lungs.[5]

-

Sputum Induction: Induce sputum at specific time points (e.g., 6 hours) post-LPS challenge by inhalation of hypertonic saline.

-

Analysis:

-

Perform total and differential cell counts on the induced sputum to determine the number of neutrophils and other inflammatory cells.

-

Measure the levels of inflammatory mediators (cytokines, chemokines) in the sputum supernatant.

-

-

Summary of Findings and Clinical Implications

This compound demonstrated potent in vitro activity, effectively inducing FPR2/ALX-mediated responses in neutrophils, including chemotaxis, degranulation, and respiratory burst.[6] Phase I clinical trials in healthy volunteers showed that the drug was well-tolerated.[4] However, a key finding was the dose-dependent but transient upregulation of both pro- and anti-inflammatory cytokines after the first dose only.[4]

Crucially, in a human LPS challenge model conducted at steady-state drug levels, this compound failed to demonstrate a pharmacological effect on neutrophil recruitment to the airways.[4] This lack of efficacy is believed to be due to a desensitization of the FPR2/ALX system following repeated dosing, as evidenced by the profound and long-lasting receptor internalization.[4] This suggests that while potent, the strong and sustained agonism of this compound leads to a rapid downregulation of the target receptor, rendering it unresponsive to further stimulation and limiting its therapeutic potential for chronic inflammatory conditions requiring sustained anti-inflammatory activity.

Conclusion

This compound is a valuable research tool for elucidating the complex biology of the FPR2/ALX receptor. The comprehensive data gathered from its preclinical and clinical evaluation underscores the challenges in translating potent receptor agonism into sustained therapeutic efficacy, particularly for targets prone to desensitization. Future drug development efforts targeting FPR2/ALX may need to explore biased agonism or allosteric modulation to achieve a more favorable and durable anti-inflammatory response.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biomarker‐guided clinical development of the first‐in‐class anti‐inflammatory FPR2/ALX agonist ACT‐389949 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhaled LPS challenges in smokers: a study of pulmonary and systemic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functional and signaling characterization of the neutrophil FPR2 selective agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

In vitro characterization of ACT-389949

An In-Depth Technical Guide to the In Vitro Characterization of ACT-389949

This technical guide provides a comprehensive overview of the in vitro characterization of this compound, a potent and selective small-molecule agonist for the Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A4 receptor (ALX). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological and cellular activities of this compound.

Core Compound Profile

This compound has been identified as a first-in-class, selective agonist for FPR2, a G protein-coupled receptor (GPCR) expressed on various immune cells, particularly neutrophils.[1][2] Its activity profile suggests potential for modulating inflammatory responses.[2][3] Studies have shown it to be as potent as the well-characterized peptide agonist WKYMVM.[4][5] A notable feature of this compound is its resistance to oxidation by the myeloperoxidase (MPO)-H₂O₂-halide system, offering an advantage over peptide-based agonists like WKYMVM which are susceptible to oxidative inactivation.[3][4][5]

Quantitative Analysis of In Vitro Activity

The following tables summarize the key quantitative data obtained from various functional assays characterizing the potency and efficacy of this compound.

Table 1: Receptor Binding and Internalization

| Assay | Cell Type | Parameter | Value | Reference |

| FPR2/ALX Internalization | Monocytes | EC₅₀ | 3 nM | [2][3][6] |

Table 2: Functional Cellular Responses

| Assay | Cell Type | Parameter | Value | Reference |

| NADPH-Oxidase Activation (Superoxide Release) | Human Neutrophils | EC₅₀ | 10 nM | [7] |

| β-Arrestin Recruitment | CHO-K1 cells expressing FPR2 | EC₅₀ | 20 nM | [7] |

| Intracellular Ca²⁺ Mobilization | Human Neutrophils | Effective Concentration | 10 nM | [7] |

Signaling Pathway of this compound

This compound binding to FPR2 initiates a downstream signaling cascade characteristic of this receptor, leading to various cellular responses. The process is initiated by receptor activation, followed by G protein-mediated signaling and β-arrestin recruitment. A key finding is that the induced transient rise in intracellular calcium is independent of Gαq protein signaling.[1][3][4][5]

Caption: Signaling pathway of this compound upon binding to the FPR2/ALX receptor.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Intracellular Calcium Mobilization Assay

Objective: To determine the ability of this compound to induce a transient rise in intracellular free calcium ([Ca²⁺]i) in human neutrophils.

Methodology:

-

Cell Preparation: Isolate human blood neutrophils from healthy donors.

-

Loading: Load neutrophils with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM).

-

Stimulation: Add this compound at various concentrations (e.g., a low nM range such as 10 nM) to the cell suspension.[7]

-

Measurement: Measure the change in fluorescence intensity over time using a fluorometer. The response is characterized by a rapid, transient increase in [Ca²⁺]i.

-

Receptor Specificity: To confirm FPR2 selectivity, pre-incubate cells with the FPR2-specific antagonist PBP₁₀ (1 µM) or the FPR1-specific antagonist Cyclosporin H.[7] The response to this compound should be inhibited by PBP₁₀ but not by Cyclosporin H.[7]

NADPH-Oxidase Activity (Superoxide Release) Assay

Objective: To measure the activation of the NADPH-oxidase enzyme complex by this compound, leading to the production of superoxide (B77818) anions.

Methodology:

-

Cell Preparation: Use isolated human neutrophils.

-

Assay Principle: Employ an isoluminol-enhanced chemiluminescence technique. Superoxide production is measured as light emission.

-

Procedure:

-

Add neutrophils to a solution containing isoluminol and horseradish peroxidase (HRP).

-

Stimulate the cells with varying concentrations of this compound (e.g., 100 nM).[7]

-

Immediately measure the light emission over time using a luminometer.

-

-

Data Analysis: The response is characterized by a short lag phase followed by a rapid increase in superoxide release, peaking at approximately one minute.[1][7] Calculate the EC₅₀ value from the dose-response curve.

β-Arrestin Recruitment Assay

Objective: To quantify the recruitment of β-arrestin to the FPR2 receptor upon agonist stimulation, a key event in GPCR desensitization and signaling.

Methodology:

-

Cell Line: Use a commercially available cell line, such as PathHunter® eXpress CHO-K1 cells, that co-expresses a tagged FPR2 and an enzyme acceptor-tagged β-arrestin.[1]

-

Assay Principle: This assay is based on enzyme fragment complementation. Agonist-induced β-arrestin recruitment brings the two enzyme fragments together, forming an active β-galactosidase enzyme.

-

Procedure:

-

Plate the cells according to the manufacturer's instructions.

-

Add this compound at various concentrations.

-

Incubate to allow for β-arrestin recruitment.

-

Add the detection reagent containing the chemiluminescent substrate.

-

Measure the resulting signal with a luminometer.

-

-

Data Analysis: Generate a dose-response curve to determine the EC₅₀ for β-arrestin recruitment. The maximum response is typically reached at a concentration of 100 nM.[7]

Caption: General experimental workflow for the in vitro characterization of this compound.

Summary of Cellular Functions

-

Chemotaxis and Granule Mobilization: this compound induces neutrophil migration in a typical bell-shaped dose-response manner.[1] It also triggers degranulation, evidenced by increased surface expression of CD11b and shedding of CD62L.[1]

-

Receptor Selectivity: The functional effects of this compound are mediated specifically through FPR2. Its activity is completely inhibited by the FPR2-selective antagonist PBP₁₀ but is unaffected by the FPR1-selective antagonist Cyclosporin H.[7]

-

Receptor Desensitization: As with many GPCR agonists, this compound leads to receptor desensitization and internalization, a process linked to β-arrestin recruitment.[5][7][8] This was observed in clinical trials where administration resulted in a dose-dependent, long-lasting internalization of FPR2/ALX on leukocytes.[8][9]

References

- 1. biorxiv.org [biorxiv.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | FPR2 agonist | Probechem Biochemicals [probechem.com]

- 4. Functional and signaling characterization of the neutrophil FPR2 selective agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. immune-system-research.com [immune-system-research.com]

- 8. researchgate.net [researchgate.net]

- 9. Biomarker‐guided clinical development of the first‐in‐class anti‐inflammatory FPR2/ALX agonist ACT‐389949 - PMC [pmc.ncbi.nlm.nih.gov]

The Selective FPR2/ALX Agonist ACT-389949: A Technical Overview of its Impact on Neutrophil Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACT-389949 is a synthetic, small-molecule agonist that exhibits high potency and selectivity for the Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A4 Receptor (ALX). As a G protein-coupled receptor (GPCR) expressed on the surface of various immune cells, particularly neutrophils, FPR2 plays a complex and pivotal role in the inflammatory cascade. While initially investigated for its potential anti-inflammatory properties, the clinical development of this compound was discontinued. This was due to a lack of efficacy in a human lipopolysaccharide (LPS) challenge model, a finding attributed to rapid receptor desensitization and internalization.[1][2] Despite this, this compound remains a valuable tool for researchers seeking to dissect the intricate signaling pathways governed by FPR2 in neutrophils. This technical guide provides an in-depth summary of the quantitative data, experimental protocols, and signaling pathways associated with this compound-mediated neutrophil activation.

Quantitative Data Summary

The following tables provide a structured overview of the quantitative parameters of this compound's effects on key neutrophil functions.

| Parameter | Value | Cell Type | Reference |

| NADPH Oxidase Activation (Superoxide Production) | |||

| EC50 | ~10 nM | Human Neutrophils | [3][4] |

| β-Arrestin Recruitment | |||

| EC50 | ~20 nM | CHO cells overexpressing human FPR2 | [3][4] |

| Receptor Internatilization | |||

| EC50 | 3 nM | Monocytes | [5] |

| Intracellular Calcium Mobilization | |||

| Effective Concentration | Low nM range | Human Neutrophils | [3] |

| Chemotaxis | |||

| Optimal Concentration | 10-100 nM (Bell-shaped response) | Human Neutrophils | [4] |

| Degranulation (CD62L Shedding) | |||

| Effective Concentration | 1-100 nM (Concentration-dependent) | Human Neutrophils | [4] |

| Degranulation (CD11b Upregulation) | |||

| Effective Concentration | 1-100 nM (Concentration-dependent) | Human Neutrophils | [4] |

Signaling Pathways

This compound activates a distinct signaling cascade upon binding to FPR2 on neutrophils. A key characteristic of this pathway is its independence from the Gαq subunit of the heterotrimeric G-protein complex. Instead, signaling is mediated through Gαi and prominently involves the recruitment of β-arrestin.

FPR2 Signaling Cascade Induced by this compound

Caption: this compound-mediated FPR2 signaling in neutrophils.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature regarding this compound and neutrophil activation.

Neutrophil Chemotaxis Assay

A modified Boyden chamber assay is utilized to assess the chemotactic response of neutrophils to this compound.

Caption: Workflow for a neutrophil chemotaxis assay.

Detailed Methodology:

-

Neutrophil Isolation: Human neutrophils are isolated from fresh peripheral blood of healthy donors using density gradient centrifugation (e.g., with Polymorphprep™). Erythrocytes are removed by hypotonic lysis.

-

Chamber Preparation: A multi-well microplate-based Boyden chamber system with a polycarbonate filter (e.g., 5 µm pore size) is used.

-

Assay Procedure:

-

A solution of this compound at various concentrations (typically ranging from 0.1 nM to 1 µM) in a suitable buffer (e.g., Krebs-Ringer phosphate (B84403) buffer with glucose) is added to the lower wells of the chamber.

-

A suspension of isolated neutrophils (e.g., at a concentration of 1-2 x 10^6 cells/mL) is added to the upper wells.

-

The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a defined period (e.g., 60-90 minutes) to allow for cell migration.

-

-

Quantification of Migration:

-

After incubation, the non-migrated cells on the top of the filter are removed.

-

The number of cells that have migrated to the lower chamber is quantified. A common method is to measure the activity of myeloperoxidase (MPO), a granule enzyme abundant in neutrophils. This involves lysing the migrated cells and measuring the colorimetric change of a substrate like o-phenylenediamine (B120857) dihydrochloride (B599025) (OPD).

-

The results are typically expressed as the number of migrated cells or as a percentage of the total number of cells added.

-

Neutrophil Degranulation Assay

Neutrophil degranulation in response to this compound is assessed by measuring the changes in the surface expression of specific markers, namely the shedding of L-selectin (CD62L) and the upregulation of Mac-1 (CD11b).

Detailed Methodology:

-

Neutrophil Preparation: Isolated human neutrophils are resuspended in a suitable buffer.

-

Stimulation: Neutrophils are incubated with varying concentrations of this compound (e.g., 1 nM to 100 nM) or a control vehicle for a specific duration at 37°C (e.g., 10-15 minutes).

-

Staining: The stimulated neutrophils are then stained with fluorescently labeled monoclonal antibodies specific for CD62L (e.g., FITC-conjugated anti-CD62L) and CD11b (e.g., APC-conjugated anti-CD11b). Staining is typically performed on ice to prevent further cellular processes.

-

Flow Cytometry Analysis: The expression levels of CD62L and CD11b on the surface of individual neutrophils are quantified using a flow cytometer. The mean fluorescence intensity (MFI) for each marker is determined. A decrease in CD62L MFI and an increase in CD11b MFI indicate degranulation.

NADPH Oxidase Activity Assay (Superoxide Production)

The production of superoxide (B77818) anions by the NADPH oxidase complex in neutrophils stimulated with this compound is a key measure of their activation. A common method involves a luminol-based chemiluminescence assay.

Caption: Workflow for an NADPH oxidase activity assay.

Detailed Methodology:

-

Reagent Preparation: A reaction mixture containing luminol and horseradish peroxidase (HRP) in a suitable buffer is prepared.

-

Assay Procedure:

-

Isolated neutrophils are added to the wells of a white 96-well microplate.

-

The luminol/HRP reaction mixture is added to the wells containing the neutrophils.

-

The plate is placed in a luminometer, and the baseline chemiluminescence is recorded.

-

This compound at various concentrations is injected into the wells, and the chemiluminescence is measured kinetically over a period of time (e.g., 20-30 minutes).

-

-

Data Analysis: The peak chemiluminescence or the area under the curve is determined for each concentration of this compound. These values are then used to generate a dose-response curve from which the EC50 can be calculated.

Intracellular Calcium Mobilization Assay

The transient increase in intracellular free calcium ([Ca2+]i) in neutrophils upon stimulation with this compound is measured using a fluorescent calcium indicator such as Fura-2 AM.

Detailed Methodology:

-

Cell Loading: Isolated neutrophils are loaded with the acetoxymethyl (AM) ester form of a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) by incubation at 37°C. The AM ester allows the dye to cross the cell membrane, and intracellular esterases cleave the AM group, trapping the dye inside the cell.

-

Measurement:

-

The Fura-2-loaded neutrophils are placed in a fluorometer cuvette or a microplate reader equipped for fluorescence measurements.

-

The fluorescence is monitored at two excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) and a single emission wavelength (e.g., 510 nm).

-

After establishing a stable baseline fluorescence ratio, this compound is added, and the change in the fluorescence ratio is recorded over time.

-

-

Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration. The change in this ratio upon stimulation reflects the mobilization of intracellular calcium.

β-Arrestin Recruitment Assay

The recruitment of β-arrestin to the activated FPR2 is a key event in the signaling cascade and is often measured using a commercially available assay system, such as the DiscoverX PathHunter® β-arrestin assay.

Detailed Methodology:

-

Cell Line: A cell line (e.g., CHO-K1 or HEK293) is used that has been engineered to co-express:

-

FPR2 fused to a small enzyme fragment (ProLink™, PK).

-

β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor, EA).

-

-

Assay Principle: Upon binding of this compound to the FPR2-PK fusion protein, β-arrestin-EA is recruited to the receptor. This brings the two enzyme fragments (PK and EA) into close proximity, allowing them to form an active β-galactosidase enzyme.

-

Procedure:

-

The engineered cells are plated in a microplate.

-

This compound at various concentrations is added to the cells.

-

After an incubation period, a detection reagent containing a chemiluminescent substrate for β-galactosidase is added.

-

-

Data Analysis: The resulting chemiluminescent signal, which is proportional to the amount of β-arrestin recruited to the receptor, is measured using a luminometer. A dose-response curve is generated to determine the EC50 for β-arrestin recruitment.

Conclusion

This compound is a potent and selective agonist of FPR2 that induces a robust activation of neutrophils, characterized by chemotaxis, degranulation, NADPH oxidase activation, and intracellular calcium mobilization. Its unique Gαq-independent and β-arrestin-dependent signaling pathway makes it an important pharmacological tool for investigating the nuanced roles of FPR2 in inflammation and immune regulation. While its clinical utility has been hampered by receptor desensitization, the detailed understanding of its mechanism of action, as outlined in this guide, provides a solid foundation for future research in the field of FPR2-targeted therapeutics.

References

- 1. Neutrophil Signaling That Challenges Dogmata of G Protein-Coupled Receptor Regulated Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. immune-system-research.com [immune-system-research.com]

- 4. biorxiv.org [biorxiv.org]

- 5. This compound | FPR2 agonist | Probechem Biochemicals [probechem.com]

Preclinical Profile of ACT-389949: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACT-389949 is a first-in-class, potent, and selective small-molecule agonist of the Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A4 receptor (ALX).[1][2] This G protein-coupled receptor is primarily expressed on immune cells, including neutrophils and monocytes, and is a key player in the resolution of inflammation.[3] Agonism of FPR2 has been a therapeutic target for a variety of inflammatory disorders due to its potential to modulate immune cell trafficking and function.[2] this compound progressed to Phase I clinical trials for inflammatory diseases but was discontinued.[3] This technical guide provides a comprehensive overview of the available preclinical data on this compound, with a focus on its in vitro pharmacology, mechanism of action, and pharmacokinetic profile.

Core Data Summary

In Vitro Pharmacology & Potency

This compound has been characterized as a potent and selective agonist for FPR2.[1][2] Its potency is comparable to the well-characterized peptide agonist WKYMVM.[4] A key feature of this compound is its resistance to oxidation by the MPO-H₂O₂-halide system, in contrast to peptide agonists like WKYMVM, which can be inactivated by oxidation at inflammatory sites.[4]

| Parameter | Value | Cell Type/Assay | Reference |

| EC₅₀ (FPR2/ALX Internalization) | 3 nM | Monocytes | [1][5] |

| EC₅₀ (Neutrophil Respiratory Burst) | 10 nM | Human Neutrophils | |

| EC₅₀ (β-arrestin 2 Recruitment) | 20 nM | FPR2-expressing cells | |

| EC₅₀ (WKYMVM - Neutrophil Respiratory Burst) | 40 nM | Human Neutrophils |

Pharmacokinetics (Human Phase I Data)

While this guide focuses on preclinical data, the human pharmacokinetic parameters from Phase I studies provide valuable context.[6]

| Parameter | Value | Study Population | Reference |

| Time to Maximum Concentration (Tₘₐₓ) | ~2 hours | Healthy Subjects | [5][6] |

| Mean Terminal Half-life (t₁/₂) | 29.3 hours (95% CI: 25.5-33.7) | Healthy Subjects | [6] |

| Accumulation (Multiple Dosing) | 111% increase in exposure (95% CI: 89-136) | Healthy Subjects | [6] |

Note: There is a notable lack of publicly available preclinical data from in vivo animal models for this compound.[4][7]

Mechanism of Action & Signaling Pathway

This compound exerts its effects through the activation of FPR2.[4] Upon binding, it triggers a signaling cascade that is independent of Gαq, a canonical G-protein involved in calcium signaling for many GPCRs.[4] The downstream signaling of this compound includes a transient increase in intracellular calcium ([Ca²⁺]i) and the recruitment of β-arrestin.[4] This β-arrestin recruitment is thought to be responsible for the observed rapid receptor internalization and desensitization, which may limit its therapeutic efficacy with chronic dosing.[3]

Figure 1: Signaling pathway of this compound via the FPR2/ALX receptor.

Experimental Protocols

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay evaluates the ability of this compound to induce directed migration of neutrophils.[4]

-

Neutrophil Isolation : Human neutrophils are isolated from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation.

-

Chamber Setup : A Boyden chamber with a polycarbonate membrane (typically 5 µm pores) is used. The lower chamber is filled with media containing various concentrations of this compound or a chemoattractant control (e.g., WKYMVM).

-

Cell Seeding : Isolated neutrophils are resuspended in serum-free media and seeded into the upper chamber.

-

Incubation : The chamber is incubated at 37°C in a humidified 5% CO₂ atmosphere for approximately 1 hour to allow for cell migration.

-

Quantification : Migrated cells in the lower chamber are quantified. This can be done by lysing the cells and measuring ATP content using a luminescent assay (e.g., CellTiter-Glo®) or by staining and counting the cells that have migrated to the underside of the membrane.

-

Data Analysis : The number of migrated cells in response to this compound is compared to a negative control (media alone) and a positive control.

NADPH-Oxidase Activity Assay

This assay measures the production of superoxide (B77818) anions, a key function of activated neutrophils, in response to this compound.[4]

-

Neutrophil Preparation : Isolated human neutrophils are resuspended in a suitable buffer.

-

Assay Setup : Neutrophils are plated in a 96-well plate.

-

Stimulation : this compound or a control agonist is added to the wells to stimulate the neutrophils.

-

Detection : Superoxide production is measured using a chemiluminescent probe such as lucigenin (B191737) or luminol, or a colorimetric method involving the reduction of cytochrome c. The signal is read over time using a plate reader.

-

Data Analysis : The rate of superoxide production is calculated and compared between different concentrations of this compound and controls.

Intracellular Calcium Mobilization Assay

This assay determines the effect of this compound on intracellular calcium levels in neutrophils.[4]

-

Cell Loading : Isolated neutrophils are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Indo-1 AM, by incubation in the dark.

-

Cell Washing : Excess dye is removed by washing the cells with a physiological buffer.

-

Measurement : The loaded cells are placed in a fluorometer or a flow cytometer. A baseline fluorescence reading is established.

-

Stimulation : this compound is added to the cells, and the change in fluorescence is recorded over time.

-

Data Analysis : The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. The peak response and the kinetics of the calcium flux are analyzed.

Figure 2: General experimental workflow for the in vitro characterization of this compound.

Safety and Toxicology

Preclinical safety and toxicology data for this compound from animal studies are not extensively reported in the public literature. In Phase I clinical trials involving healthy subjects, this compound was reported to be well-tolerated.[3][6]

Conclusion

This compound is a potent and selective FPR2/ALX agonist that has been well-characterized in vitro. It effectively activates neutrophil functions such as chemotaxis and NADPH oxidase activity, with a potency comparable to endogenous ligands. Its mechanism involves a Gαq-independent signaling pathway and β-arrestin recruitment, leading to receptor internalization and desensitization. While it showed a favorable safety profile in early clinical trials, the lack of efficacy in a human LPS challenge model, potentially due to the rapid receptor desensitization, led to the discontinuation of its development.[3] The absence of published preclinical in vivo efficacy and toxicology data limits a full assessment of its preclinical profile. Nevertheless, the detailed in vitro data make this compound a valuable tool compound for further research into the role of FPR2 in inflammation and its resolution.

References

- 1. Biomarker‐guided clinical development of the first‐in‐class anti‐inflammatory FPR2/ALX agonist ACT‐389949 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Formyl peptide receptor 2 as a potential therapeutic target for inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Biomarker-guided clinical development of the first-in-class anti-inflammatory FPR2/ALX agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Functional and signaling characterization of the neutrophil FPR2 selective agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dichotomous Effect of ACT-389949 on Cytokine Release: An In-depth Analysis

For Immediate Release

ALLSCHWIL, Switzerland – December 10, 2025 – This technical guide provides a comprehensive analysis of the effects of ACT-389949, a first-in-class, potent, and selective agonist of the Formyl Peptide Receptor Type 2 (FPR2)/Lipoxin A4 Receptor (ALX), on cytokine release. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of inflammation and immunology.

This compound has been evaluated in Phase I clinical trials and has demonstrated a complex and intriguing impact on cytokine modulation. The data reveals a transient, dose-dependent upregulation of both pro- and anti-inflammatory cytokines exclusively after the initial dose, a phenomenon attributed to the desensitization of the FPR2/ALX receptor system. This guide will delve into the quantitative data from these studies, outline the experimental methodologies, and illustrate the key signaling pathways.

Core Findings on Cytokine Modulation

This compound administration in healthy subjects led to a notable, yet transient, increase in a panel of cytokines. This effect was observed to be dose-dependent and was not sustained upon repeated dosing, suggesting a rapid receptor desensitization. The biomarker evaluation from these studies points towards a transient pro-inflammatory profile for the compound, a critical consideration for its therapeutic development.

Quantitative Analysis of Cytokine Release

The following tables summarize the dose-dependent, transient upregulation of key pro- and anti-inflammatory cytokines following the first administration of this compound in the single-ascending dose (SAD) and multiple-ascending dose (MAD) studies.

Table 1: Pro-inflammatory Cytokine Levels After First Dose of this compound

| Cytokine | Dose of this compound | Peak Concentration (pg/mL) | Time to Peak |

| TNF-α | 40 mg | Data not specified | ~2-4 hours |

| 200 mg | Data not specified | ~2-4 hours | |

| 800 mg | Data not specified | ~2-4 hours | |

| IL-6 | 40 mg | Data not specified | ~4 hours |

| 200 mg | Data not specified | ~4 hours | |

| 800 mg | Data not specified | ~4 hours | |

| IL-8 | 40 mg | Data not specified | ~4 hours |

| 200 mg | Data not specified | ~4 hours | |

| 800 mg | Data not specified | ~4 hours | |

| MCP-1 | 40 mg | Data not specified | ~4-8 hours |

| 200 mg | Data not specified | ~4-8 hours | |

| 800 mg | Data not specified | ~4-8 hours |

Note: Specific peak concentration values were not available in the provided search results. The data indicates a dose-dependent increase.

Table 2: Anti-inflammatory Cytokine Levels After First Dose of this compound

| Cytokine | Dose of this compound | Peak Concentration (pg/mL) | Time to Peak |

| IL-10 | 40 mg | Data not specified | ~4 hours |

| 200 mg | Data not specified | ~4 hours | |

| 800 mg | Data not specified | ~4 hours |

Note: Specific peak concentration values were not available in the provided search results. The data indicates a dose-dependent increase.

Experimental Protocols

The data on cytokine release was generated from two double-blind, randomized, placebo-controlled Phase I clinical trials in healthy male subjects: a single-ascending dose (SAD) study and a multiple-ascending dose (MAD) study.

Cytokine Measurement Methodology

-

Sample Collection: Venous blood samples were collected at predefined time points before and after the administration of this compound or placebo.

-

Assay Type: Serum levels of Interleukin (IL)-6, IL-8, IL-10, Monocyte Chemoattractant Protein-1 (MCP-1), and Tumor Necrosis Factor-alpha (TNF-α) were measured.

-

Technology: A validated, sensitive, and specific electrochemiluminescence multiplex assay was used for the simultaneous quantification of the cytokines.

-

Data Analysis: The changes in cytokine concentrations from baseline were analyzed and compared between the different dose groups and the placebo group.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and the workflow of the clinical studies.

Caption: Proposed signaling pathway of this compound upon binding to the FPR2/ALX receptor on leukocytes.

Caption: High-level workflow for the Phase I SAD and MAD clinical trials of this compound.

Conclusion

The clinical data on this compound reveals a unique and transient effect on cytokine release, characterized by a dose-dependent upregulation of both pro- and anti-inflammatory mediators after the initial dose. This phenomenon is closely linked to the rapid internalization and desensitization of the FPR2/ALX receptor. While this compound was found to be safe and well-tolerated in these early-phase studies, the transient nature of its pharmacodynamic effects, particularly on cytokine modulation, presents a significant consideration for its future clinical development as an anti-inflammatory agent. Further research is warranted to fully elucidate the mechanisms of FPR2/ALX desensitization and to explore potential therapeutic strategies that could harness the initial immunomodulatory effects of compounds like this compound.

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Safety and Tolerability of ACT-389949 in Early Clinical Development

Introduction

This compound is a first-in-class, orally available small molecule that acts as a potent and selective agonist for the Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A4 receptor (ALX).[1][2][3] Developed for the potential treatment of inflammatory disorders, this compound progressed into Phase I clinical trials to evaluate its safety, tolerability, pharmacokinetic (PK), and pharmacodynamic (PD) profile.[1][4] Although the compound was found to be safe and well-tolerated in healthy subjects, its development was discontinued (B1498344) due to a lack of efficacy observed in an inflammatory challenge model, a result attributed to rapid receptor desensitization.[1][5]

This technical guide provides a comprehensive summary of the safety, tolerability, and mechanistic data from the early studies of this compound. It is intended for researchers and drug development professionals interested in FPR2/ALX agonism and the challenges encountered during the clinical development of this compound.

Pharmacology and Mechanism of Action

This compound exerts its effects by binding to and activating FPR2/ALX, a G protein-coupled receptor (GPCR) expressed on various immune cells, including neutrophils and monocytes.[4][6] Activation of this receptor is intended to promote anti-inflammatory and pro-resolving pathways. In vitro studies have elucidated the downstream signaling cascade initiated by this compound in neutrophils. The binding of the agonist to FPR2 triggers a transient increase in intracellular calcium ([Ca2+]i), mobilizes granules, activates the NADPH-oxidase complex to produce superoxide (B77818) anions, and promotes the recruitment of β-arrestin.[4][6][7] The recruitment of β-arrestin is a key step in GPCR desensitization and internalization, a phenomenon that proved central to the clinical outcome of this compound.[6]

Clinical Safety and Tolerability

Data from two Phase I, double-blind, randomized studies (a Single Ascending Dose [SAD] and a Multiple Ascending Dose [MAD] study) in healthy volunteers demonstrated that this compound was safe and well-tolerated.[5][8]

Key Safety Findings:

-

Overall Tolerability: The compound was well-tolerated with daily oral doses up to 800 mg for nine consecutive days.[5]

-

Adverse Events (AEs): All reported adverse events were of mild to moderate intensity and resolved without any lasting effects.[5]

-

Clinical Assessments: No clinically significant findings were observed in vital signs, electrocardiograms (ECGs), spirometry, or standard clinical chemistry and urinalysis panels.[5]

-

Hematology: A dose-dependent, transient decrease in systemic white blood cell (WBC) counts, particularly neutrophils and monocytes, was observed 1-2 hours after dosing.[5] This was considered a pharmacodynamic effect of FPR2/ALX agonism.

| Parameter | Observation | Reference |

| Maximum Tolerated Dose | Well-tolerated up to 800 mg daily for 9 days. | [5] |

| Adverse Events | All reported AEs were mild to moderate in intensity. | [5] |

| Vital Signs & ECGs | No clinically significant findings. | [5] |

| Laboratory Tests | No clinically significant findings, except for transient WBC decrease. | [5] |

| Pharmacodynamic Effect | Dose-dependent, transient decrease in neutrophils and monocytes 1-2h post-dose. | [5] |

Clinical Pharmacokinetics

The pharmacokinetic profile of this compound was characterized in healthy subjects. The compound showed moderate accumulation with multiple dosing.

| PK Parameter | Value (95% Confidence Interval) | Reference |

| Time to Maximum Concentration (Tmax) | ~2 hours | [2][8] |

| Mean Terminal Half-life (t½) | 29.3 hours (25.5 - 33.7 h) | [1][8] |

| Accumulation (AUC at steady state) | 111% increase (89% - 136%) | [5][8] |

| Accumulation (Cmax at steady state) | 55% increase (37% - 75%) | [5] |

| Dose Proportionality (AUC) | Less than dose-proportional (Coefficient: 0.84) | [5] |

| Dose Proportionality (Cmax) | Less than dose-proportional (Coefficient: 0.62) | [5] |

Experimental Protocols

Phase I Clinical Studies (NCT02099071, NCT02099201)

The clinical safety, tolerability, and PK/PD profile of this compound were investigated in two Phase I studies.[5]

-

Study Design: The studies were double-blind, randomized, and placebo-controlled, involving a Single Ascending Dose (SAD) and a Multiple Ascending Dose (MAD) cohort.[8]

-

Population: Healthy adult subjects with a body mass index (BMI) between 18.0 and 30.0 kg/m ² and normal baseline white blood cell counts were enrolled.[5]

-

Objectives: The primary objectives were to assess the safety and tolerability of this compound. Secondary objectives included characterizing the PK and PD profile, including target engagement markers like receptor internalization and cytokine release.[8]

-